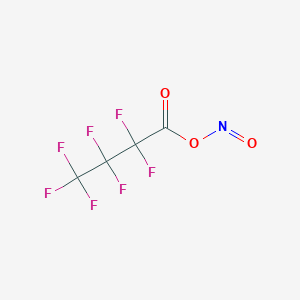
2,2,3,3,4,4,4-Heptafluorobutanoyl nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,4-Heptafluorobutanoyl nitrite is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a butanoyl nitrite structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutanoyl nitrite typically involves the reaction of heptafluorobutanoyl chloride with sodium nitrite in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitrite compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3,3,4,4,4-Heptafluorobutanoyl nitrite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the nitrite group to other functional groups such as amines.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of heptafluorobutanoic acid or other oxidized derivatives.
Reduction: Formation of heptafluorobutylamine or related amine derivatives.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
2,2,3,3,4,4,4-Heptafluorobutanoyl nitrite finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutanoyl nitrite involves its interaction with molecular targets through its fluorinated groups. The compound can form strong bonds with various substrates, leading to the formation of stable complexes. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
2,2,3,3,4,4,4-Heptafluorobutanol: A related compound with similar fluorinated structure but different functional group.
2,2,3,3,4,4,4-Heptafluorobutylamine: Another similar compound with an amine group instead of a nitrite group.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: A methacrylate derivative with similar fluorinated backbone.
Uniqueness: 2,2,3,3,4,4,4-Heptafluorobutanoyl nitrite is unique due to its nitrite functional group, which imparts distinct reactivity and properties compared to other similar fluorinated compounds. This uniqueness makes it valuable in specific applications where the nitrite group plays a crucial role.
Propriétés
Numéro CAS |
663-25-2 |
|---|---|
Formule moléculaire |
C4F7NO3 |
Poids moléculaire |
243.04 g/mol |
Nom IUPAC |
nitroso 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C4F7NO3/c5-2(6,1(13)15-12-14)3(7,8)4(9,10)11 |
Clé InChI |
VQIVPVRWFMGXAY-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)ON=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


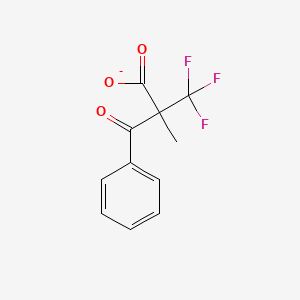
![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)
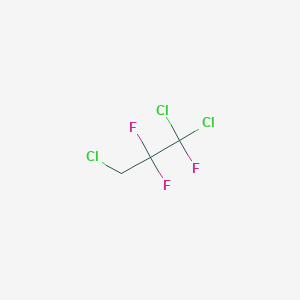
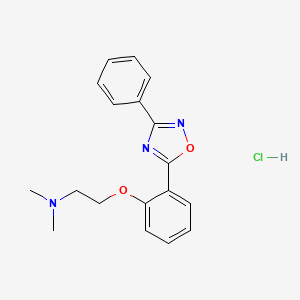


![(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B14751499.png)


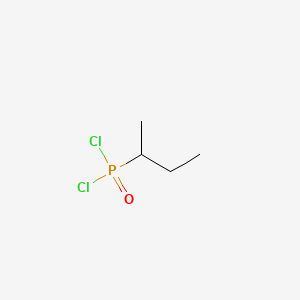
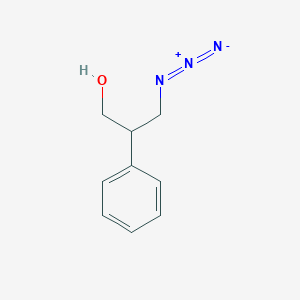

![2H-[1,3]Dioxolo[4,5-F]phthalazine](/img/structure/B14751532.png)

